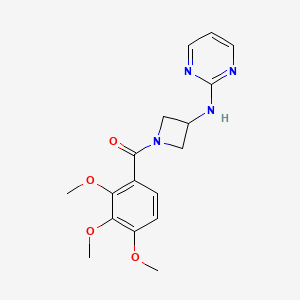

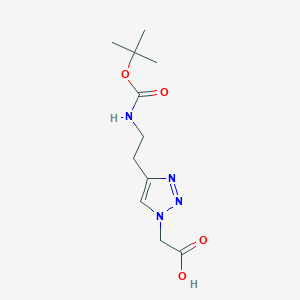

2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazol-1-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

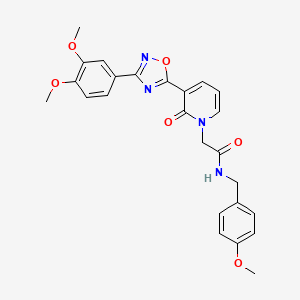

The compound is a derivative of acetic acid, with a 1H-1,2,3-triazol-1-yl group and a tert-butoxycarbonyl (Boc) protected aminoethyl group attached . Boc groups are commonly used in organic synthesis to protect amines .

Molecular Structure Analysis

The compound likely has a complex structure due to the presence of the 1H-1,2,3-triazol-1-yl and Boc-protected aminoethyl groups. The exact structure would depend on the specific arrangement and stereochemistry of these groups .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, Boc-protected amines can typically be deprotected under acidic conditions to yield the free amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific structure and stereochemistry. Boc-protected amines are typically stable under basic conditions but can be deprotected under acidic conditions .Wissenschaftliche Forschungsanwendungen

Synthesis of Photoactive Peptides

The compound can be used in the synthesis of photoactive peptides . Diarylethene (DAE) molecular photoswitches, which are an interesting class of these molecules, can be built into peptides/peptidomimetics via DAE amino acids . This could be useful in designing different routes to photoactive peptides .

Development of Smart Drugs

The compound could potentially be used in the development of smart drugs . By making peptides/peptidomimetics with light controllable molecular structures, it could lead to new smart drugs .

Creation of Light-Sensitive Supramolecular Systems

The compound could be used in the creation of light-sensitive supramolecular systems . These systems could have different applications as smart materials .

Dipeptide Synthesis

The compound can be used in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Antimicrobial and Antibacterial Properties

Compounds derived from 1,2,4-triazoles, which include the compound , have been found to have antimicrobial and antibacterial properties .

Anticancer and Antitumor Activity

These compounds have also been found to have anticancer and antitumor activity .

Antiviral Properties

They have also been found to have antiviral properties .

Agricultural Applications

In agricultural science, these compounds have been used as potent fungicides, herbicides, and insecticides .

Safety and Hazards

Zukünftige Richtungen

The use of Boc-protected amines in the synthesis of complex molecules is a well-established field with many potential future directions. These could include the development of new protecting group strategies, the synthesis of new biologically active compounds, and the development of new synthetic methodologies .

Wirkmechanismus

Target of Action

It’s known that the tert-butyloxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound might interact with biological targets that have affinity for amines.

Mode of Action

The compound contains a Boc-protected amino group, which can interact with various biochemical entities. The Boc group can be removed under mild acidic conditions to reveal the free amine , which can then interact with its targets. The exact mode of action would depend on the specific biological context and the nature of the target.

Biochemical Pathways

The compound, being a derivative of amino acids, could potentially be involved in peptide synthesis. For instance, Boc-protected amino acid ionic liquids have been used as starting materials in dipeptide synthesis . .

Pharmacokinetics

The compound’s solubility in various solvents suggests that it might have good bioavailability

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific biological targets. In the context of peptide synthesis, the compound could facilitate the formation of dipeptides . .

Action Environment

Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. For instance, the removal of the Boc group requires acidic conditions . Therefore, the compound’s activity might be influenced by the pH of its environment. Similarly, temperature could affect the compound’s stability and its interactions with its targets.

Eigenschaften

IUPAC Name |

2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]triazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O4/c1-11(2,3)19-10(18)12-5-4-8-6-15(14-13-8)7-9(16)17/h6H,4-5,7H2,1-3H3,(H,12,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWQIOCPMUOLHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CN(N=N1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2368621.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-methylphenyl)carbamate](/img/structure/B2368622.png)

![methyl 2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2368623.png)

![2-methyl-6-phenyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2368625.png)

![4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide](/img/structure/B2368626.png)

![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)morpholine-4-sulfonamide](/img/structure/B2368628.png)

![11-Phenacyl-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2368631.png)

![N-[2-(2-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2368637.png)

![2-[[5-[(4-Fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2368638.png)

![methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2368639.png)